2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide
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Overview
Description
2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzamide core substituted with a cyclopropylamino group and a fluorophenoxyethyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Benzamide Core: : The synthesis begins with the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide structure.
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Introduction of the Cyclopropylamino Group: : The next step involves the introduction of the cyclopropylamino group. This can be done by reacting the benzamide intermediate with cyclopropylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
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Attachment of the Fluorophenoxyethyl Group: : The final step is the attachment of the fluorophenoxyethyl group. This can be achieved by reacting the intermediate with 4-fluorophenoxyethyl bromide under basic conditions, typically using potassium carbonate as the base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxyethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropylamino and fluorophenoxyethyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, while the fluorophenoxyethyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-chlorophenoxy)ethyl]benzamide
- 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-bromophenoxy)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide stands out due to the presence of the fluorophenoxyethyl group. Fluorine atoms can significantly influence the biological activity and chemical properties of a compound, often enhancing metabolic stability and binding affinity. This makes the compound particularly interesting for further research and development.
Properties
IUPAC Name |
2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-14-5-9-16(10-6-14)26-12-11-22-20(25)17-3-1-2-4-18(17)27-13-19(24)23-15-7-8-15/h1-6,9-10,15H,7-8,11-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHQSGMBDUEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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